molecular formula C9H15N3O2 B12357096 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

Katalognummer: B12357096
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: OJVPOJPQNDMOBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a diazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione with an amine source under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group or other functional groups can be substituted with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-pyrimidine-2,4-dione
  • 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure can result in different reactivity and interactions, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

6-amino-3-methyl-1-(2-methylprop-2-enyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h7H,1,4-5,10H2,2-3H3

InChI-Schlüssel

OJVPOJPQNDMOBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CN1C(CC(=O)N(C1=O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.